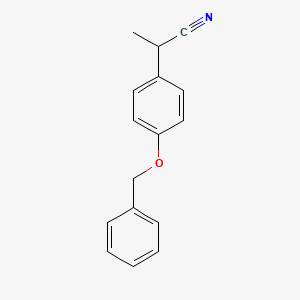

2-(4-(Benzyloxy)phenyl)propanenitrile

概要

説明

Synthesis Analysis

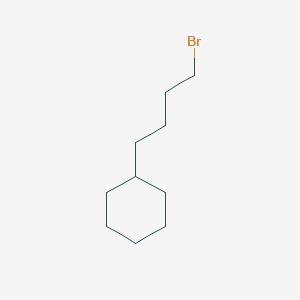

Paper discusses the synthesis of N-benzylidene benzylamine (BBA) through the homogeneous transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol as the hydrogen source. This process involves a nickel-catalyzed reaction under mild conditions, which could potentially be adapted for the synthesis of "2-(4-(Benzyloxy)phenyl)propanenitrile" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

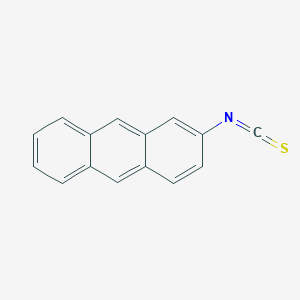

While the molecular structure of "this compound" is not directly analyzed in the papers, paper provides an example of molecular structure analysis through the characterization of heterocyclic spiro compounds. This paper discusses the structure determination of a compound obtained from the photolysis of an azirine in the presence of carbon disulfide, which could inform the structural analysis of "this compound" by analogy.

Chemical Reactions Analysis

Paper describes the generation and reactivity of a phenylnitrenium ion from a model metabolite of a benzothiazole derivative. The study provides insights into the reactivity of such ions, which could be relevant to the chemical reactions involving the benzyloxy group in "this compound." The paper also discusses the trapping of reactive intermediates and the formation of adducts, which could be relevant for understanding the reactivity of the nitrile group in the compound of interest.

Physical and Chemical Properties Analysis

Paper outlines methods for the determination of benzonitrile derivatives in a drug substance using gas chromatography. This paper could inform the analysis of the physical and chemical properties of "this compound," such as its chromatographic behavior and detection limits. The methods described could potentially be adapted for the analysis of the compound .

科学的研究の応用

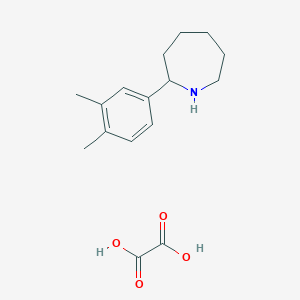

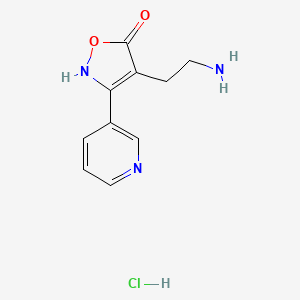

Nickel(II) Complex Formation

A study by (Kitos et al., 2016) described a novel reaction of 2-benzoylpyridine leading to a square planar Ni(II) complex, demonstrating potential applications in coordination chemistry.

Crystal Structure Analysis

Research by (Sharma et al., 2014) focused on the crystal structure of compounds related to 2-(4-(Benzyloxy)phenyl)propanenitrile, providing insights into their molecular arrangement and potential in crystallography.

Copper Pollutant Elimination

(Ge et al., 2020) discovered that introducing benzyloxy into the molecule enhances its activity in copper pollutant elimination, indicating applications in environmental chemistry and pharmaceutical manufacturing.

Azo Polymers

The study by (Meng et al., 1996) on azo polymers, involving similar compounds, revealed their potential in reversible optical storage, highlighting applications in material science.

Antibacterial Activity

(Hawaiz & Samad, 2012) synthesized derivatives of this compound with significant antibacterial activity, suggesting its use in the development of new antibacterial agents.

作用機序

Mode of Action

It’s known that many similar compounds work by binding to their target proteins or enzymes, thereby modulating their activity .

Biochemical Pathways

It’s common for such compounds to influence multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

The effects of similar compounds can range from changes in cellular signaling to alterations in gene expression .

Action Environment

The action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)propanenitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

特性

IUPAC Name |

2-(4-phenylmethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13(11-17)15-7-9-16(10-8-15)18-12-14-5-3-2-4-6-14/h2-10,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGDCSYLYCAHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

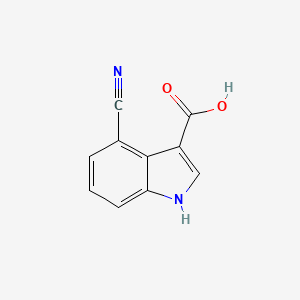

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

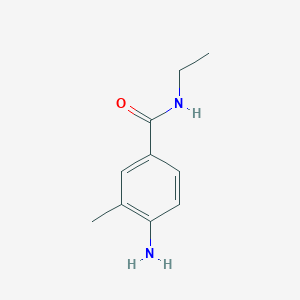

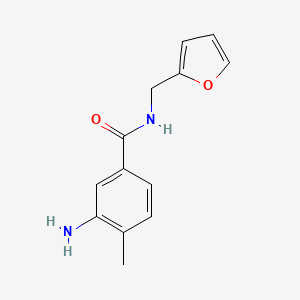

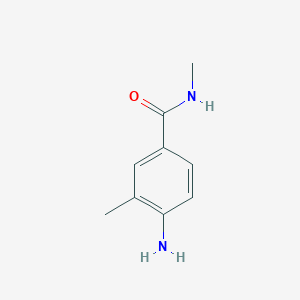

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)